molecular formula C12H10CdO2 B098023 Cadmium diphenolate CAS No. 18991-05-4

Cadmium diphenolate

Cat. No.: B098023
CAS No.: 18991-05-4
M. Wt: 298.62 g/mol
InChI Key: VTMTVGYCRBFFCS-UHFFFAOYSA-L
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Description

Cadmium diphenolate (CAS No. 18991-05-4; EC No. 242-727-8) is an organocadmium compound comprising a cadmium ion coordinated with two phenolate (C₆H₅O⁻) groups. Its molecular formula is Cd(C₆H₅O)₂, with a molecular weight of 298.63 g/mol.

This compound is classified as a hazardous substance under environmental regulations due to cadmium’s inherent toxicity. It is listed among restricted substances in industrial guidelines, with prohibited use in manufacturing to mitigate environmental and health risks .

Properties

CAS No.

18991-05-4

Molecular Formula

C12H10CdO2

Molecular Weight

298.62 g/mol

IUPAC Name

cadmium(2+);diphenoxide

InChI

InChI=1S/2C6H6O.Cd/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

VTMTVGYCRBFFCS-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2]

Synonyms

cadmium diphenolate

Origin of Product

United States

Comparison with Similar Compounds

Cadmium Diphenolate vs. Cadmium Chloride (CdCl₂)

Property This compound Cadmium Chloride
Molecular Formula Cd(C₆H₅O)₂ CdCl₂
Molecular Weight (g/mol) 298.63 183.32
Structure Organometallic (phenolate) Inorganic salt
Solubility Likely low in water Highly water-soluble (140 g/100 mL at 20°C)
Applications Limited due to toxicity; potential use in niche organic synthesis Electroplating, pigment production, PVC stabilizers
Toxicity Prohibited under REACH; carcinogenic (Category 1B) Carcinogenic (Category 1B); acute toxicity via inhalation
Regulatory Status Restricted in industrial guidelines Regulated under ECHA; requires hazard labeling

Key Differences :

  • Chemical Behavior: Cadmium chloride’s ionic nature enables high solubility and reactivity in aqueous systems, making it suitable for electroplating. In contrast, this compound’s organic ligands likely reduce water solubility, limiting its industrial utility .
  • Toxicity Profile: Both compounds exhibit carcinogenicity, but this compound’s prohibition in industrial settings highlights stricter regulatory concerns .

This compound vs. Cadmium Oxalate (CdC₂O₄)

Property This compound Cadmium Oxalate
Molecular Formula Cd(C₆H₅O)₂ CdC₂O₄
Molecular Weight (g/mol) 298.63 200.44
Structure Aromatic ligand-based Carboxylate ligand-based
Solubility Low (organic solvents) Low in water; decomposes in acids
Applications Limited to research Precursor for ceramics, catalysts
Toxicity Prohibited Toxic via inhalation/ingestion; regulated under ECHA

Key Differences :

  • Ligand Type: Cadmium oxalate’s oxalate ligands (C₂O₄²⁻) enable coordination chemistry useful in materials science, whereas diphenolate’s aromatic ligands may offer stability in organic matrices .
  • Regulatory Focus: this compound faces outright prohibition, while cadmium oxalate is regulated but permitted in controlled applications .

Functional Comparison and Industrial Relevance

  • Cadmium Chloride : Dominates in electroplating and PVC stabilization due to solubility and ionic reactivity.
  • Cadmium Oxalate : Valued in ceramic glazes and as a catalyst precursor due to thermal decomposition properties.
  • Potential niche uses in organometallic research remain unexplored .

Toxicity and Environmental Impact

All three compounds share cadmium’s bioaccumulative and carcinogenic risks. This compound’s prohibition underscores its heightened regulatory scrutiny compared to chloride and oxalate forms, which are still used under strict controls .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Cadmium diphenolate?

  • Methodological Answer : Begin with X-ray diffraction (XRD) using programs like SHELXL for structural refinement . Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phenolate ligands) and nuclear magnetic resonance (NMR) for ligand coordination analysis. For purity assessment, combine elemental analysis with high-performance liquid chromatography (HPLC). Always cross-validate results against primary literature and databases like CAS (Registry Number: 18991-05-4) .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include controlling reaction stoichiometry (e.g., cadmium-to-phenolate ratio) and avoiding hydroxide byproducts. Optimize synthesis by:

  • Conducting reactions under inert atmospheres (argon/glovebox) to prevent oxidation.
  • Using anhydrous solvents (e.g., THF, DMF) and monitoring pH to stabilize the diphenolate complex.
  • Validating product purity via TGA (thermal decomposition profiles) and XRD .

Q. Which databases provide reliable physicochemical data for this compound?

  • Methodological Answer : Prioritize peer-reviewed journals and authoritative databases like:

  • CAS SciFinder (Registry Number: 18991-05-4) for synthesis pathways and properties .
  • ChemFOnt for standardized chemical ontologies and functional attributes .
  • Avoid non-peer-reviewed platforms (e.g., ) per reliability guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility values for this compound?

  • Methodological Answer : Discrepancies often arise from pH, temperature, or ionic strength variations. Design experiments to:

  • Systematically vary pH (e.g., 2–12) and measure solubility via UV-Vis spectroscopy or gravimetry.
  • Compare results with predictive models (e.g., solubility product constants, KspK_{sp}) and historical data, using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to assess study validity .
  • Reference analogous systems (e.g., cadmium dipalmitate solubility trends) .

Q. How can this compound data be integrated into computational models for biochemical systems?

  • Methodological Answer : Utilize ChemFOnt , a chemical ontology framework, to standardize data formats and link functional attributes (e.g., ligand binding affinity, redox behavior) to broader systems biology workflows. For example:

  • Map this compound’s coordination geometry to metalloenzyme analogs in proteomics studies.
  • Cross-reference with gene ontology (GO) terms for toxicity pathways .

Q. What experimental strategies are effective for analyzing this compound’s thermal stability?

  • Methodological Answer : Employ a multi-technique approach:

  • Thermogravimetric Analysis (TGA) : Measure mass loss during heating (e.g., 25–800°C) to identify decomposition steps.
  • Differential Scanning Calorimetry (DSC) : Quantify phase transitions (e.g., melting points, exothermic reactions).
  • In Situ XRD : Monitor structural changes under controlled atmospheres.
  • Replicate experiments ≥3 times to account for batch variability .

Data Management and Reproducibility

Q. How should researchers document and share this compound datasets to ensure reproducibility?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Include raw data (e.g., XRD .cif files, TGA curves) in appendices with explicit metadata (e.g., instrument settings, solvent purity) .
  • Use version-control platforms (e.g., GitHub, Zenodo) for public sharing.
  • Cite primary sources and avoid paraphrasing unreliable websites .

Q. What frameworks can guide the design of this compound experiments to minimize bias?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies:

  • Population: this compound crystals (e.g., purity ≥95%).
  • Intervention: Variable X (e.g., annealing temperature).
  • Comparison: Control group (e.g., unannealed samples).
  • Outcome: Measured property (e.g., crystallinity, solubility).
    • For exploratory studies, use Blooms Taxonomy to define analytical objectives (e.g., "Analyze ligand coordination effects on stability") .

Contradiction Analysis and Critical Evaluation

Q. How can researchers critically evaluate conflicting mechanistic studies on this compound’s reactivity?

  • Methodological Answer : Conduct a comparative analysis using:

  • Literature Synthesis : Tabulate reaction conditions, catalysts, and outcomes from ≥5 studies (see example table below).
  • Contradiction Matrix : Adapt TRIZ principles to identify technical contradictions (e.g., "Increased yield vs. byproduct formation") .
StudyCatalystSolventYield (%)Byproducts
ANoneDMF72Cd(OH)₂
BPyridineTHF88None
  • Use statistical tools (e.g., ANOVA) to assess significance of variables .

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